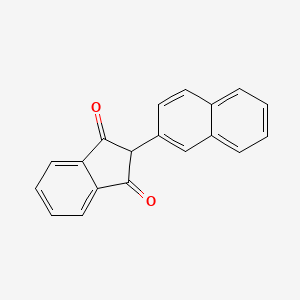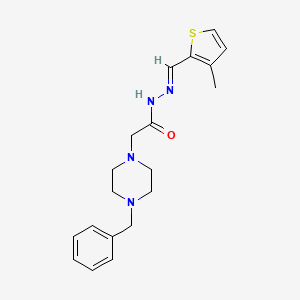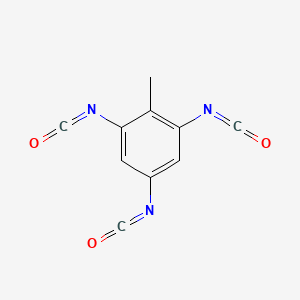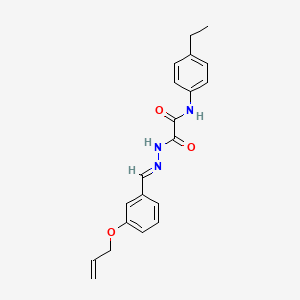![molecular formula C13H9N3OS B12006140 4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 31042-79-2](/img/structure/B12006140.png)
4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol is an organic compound with the molecular formula C13H9N3OS It is a derivative of naphthol and thiazole, featuring a diazenyl group that connects the naphthol and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol typically involves the diazotization of 2-aminothiazole followed by coupling with 1-naphthol. The reaction conditions often include the use of acidic media to facilitate the diazotization process. For example, sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) can be used to generate the diazonium salt from 2-aminothiazole, which is then coupled with 1-naphthol to form the desired product.
Industrial Production Methods
While specific industrial production methods for 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the naphthol ring.
Scientific Research Applications
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biochemical interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, while the diazenyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-2-naphthol
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-3-naphthol
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-4-naphthol
Uniqueness
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the diazenyl group on the naphthol ring can significantly affect the compound’s electronic properties and its ability to interact with other molecules.
Properties
CAS No. |
31042-79-2 |
|---|---|
Molecular Formula |
C13H9N3OS |
Molecular Weight |
255.30 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C13H9N3OS/c17-12-6-5-11(9-3-1-2-4-10(9)12)15-16-13-14-7-8-18-13/h1-8,17H |
InChI Key |
XPEQMMIYVMVUBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12006057.png)


![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)

![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)
